molecular formula C12H13FN2OS B2704355 5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole CAS No. 400074-41-1

5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole

Cat. No. B2704355
CAS RN: 400074-41-1
M. Wt: 252.31
InChI Key: MPFGPECWYGGUAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied to the synthesis of "5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole” are not explicitly mentioned in the search results .

Scientific Research Applications

Antimicrobial Activity

Some synthesized fluorinated benzothiazolo imidazole compounds, including those with morpholine, have shown promising antimicrobial activity. This highlights the potential use of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Antitumor Properties

Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles, including variations with morpholine, have been extensively studied for their antitumor properties. These compounds are selectively potent against certain cancer cell lines, inducing cytochrome P450 1A1 and leading to the formation of reactive species within sensitive cells. This mechanism underlies their selective cytotoxicity and potential as antitumor agents (Bradshaw et al., 2002; Hutchinson et al., 2001).

Biochemical Applications

The synthesis of novel derivatives, such as 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one, and their testing for antibacterial and antifungal activities demonstrate the biochemical versatility of these compounds. Their moderate in vitro activities suggest potential applications in developing new biochemical tools or treatments (Patil et al., 2011).

Fluorescence and Chemodosimetric Properties

Benzothiazole derivatives have also been developed as fluorescent probes and chemodosimeters, offering applications in bioimaging and the detection of metal ions or biological molecules. Their high sensitivity and selectivity make them valuable tools for research in chemistry and biology (Song et al., 2006).

Safety And Hazards

The safety and hazards associated with “5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole” are not explicitly mentioned in the search results .

properties

IUPAC Name

4-[(5-fluoro-1,3-benzothiazol-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2OS/c13-9-1-2-11-10(7-9)14-12(17-11)8-15-3-5-16-6-4-15/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFGPECWYGGUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(S2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(morpholinomethyl)-1,3-benzothiazole

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